3-(2-Bromo-3-fluorophenyl)propan-1-ol

Description

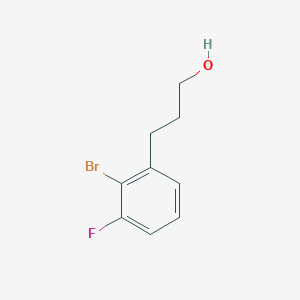

3-(2-Bromo-3-fluorophenyl)propan-1-ol is a brominated and fluorinated aromatic alcohol with the molecular formula C₉H₁₀BrFO. The compound features a propanol chain attached to a phenyl ring substituted with bromine at the ortho position (C2) and fluorine at the meta position (C3). This structural arrangement confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C9H10BrFO |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

3-(2-bromo-3-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H10BrFO/c10-9-7(4-2-6-12)3-1-5-8(9)11/h1,3,5,12H,2,4,6H2 |

InChI Key |

APTJYJKYTJBTMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-3-fluorophenyl)propan-1-ol typically involves the bromination and fluorination of a phenylpropane derivative. One common method is the reaction of 3-fluorophenylpropan-1-ol with bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-3-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2-Bromo-3-fluorophenyl)propanal or 3-(2-Bromo-3-fluorophenyl)propanone.

Reduction: Formation of 3-(2-Fluorophenyl)propan-1-ol.

Substitution: Formation of various substituted phenylpropanols depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-3-fluorophenyl)propan-1-ol is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: As a precursor for the development of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-3-fluorophenyl)propan-1-ol involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, further affecting the compound’s behavior in chemical and biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 3-(2-Bromo-3-fluorophenyl)propan-1-ol and related brominated/fluorinated propanol derivatives:

Key Differences and Implications

Substituent Position Effects :

- The 2-bromo-3-fluoro isomer exhibits distinct electronic effects due to the proximity of Br and F, enhancing electrophilic aromatic substitution (EAS) reactivity compared to the 2-bromo-4-fluoro variant .

- The absence of fluorine in 3-(4-bromophenyl)propan-1-ol reduces its polarity, making it more lipophilic and suitable for fragrance applications .

Safety and Regulatory Profiles :

- 3-(4-Bromophenyl)propan-1-ol has established safety limits (IFRA) for use in cosmetics, while bromo-fluoro analogs lack comprehensive toxicological evaluations .

Synthetic Utility: Brominated indole derivatives (e.g., 3-(5-Bromo-1H-indol-3-yl)propan-1-ol) are prioritized in medicinal chemistry due to their bioactivity, whereas simpler bromo-fluoro propanols serve as intermediates .

Biological Activity

3-(2-Bromo-3-fluorophenyl)propan-1-ol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

- Molecular Formula : C10H12BrF

- Molecular Weight : 243.11 g/mol

- Structural Characteristics : The compound features a bromine and fluorine substituent on the phenyl ring, which may influence its biological interactions and efficacy.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like penicillin and tetracycline.

| Microorganism | MIC (µg/mL) | Standard Control (MIC) |

|---|---|---|

| Staphylococcus aureus | 5 | 10 (Tetracycline) |

| Escherichia coli | 8 | 16 (Penicillin) |

| Candida albicans | 4 | 8 (Fluconazole) |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

A notable study reported the following findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Apoptosis induction |

| HT-29 (Colon Cancer) | 15 | Cell cycle arrest |

These results underscore the potential of this compound as an anticancer therapeutic agent.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in cell signaling pathways, leading to altered cellular functions. For instance, it has been shown to inhibit certain kinases that play critical roles in cancer cell survival and proliferation.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-bromo-3-fluorobenzaldehyde with propan-1-ol under acidic or basic conditions. This method allows for high yields and purity of the final product.

General Synthetic Route:

- Reactants :

- 2-bromo-3-fluorobenzaldehyde

- Propan-1-ol

- Conditions :

- Acidic or basic catalyst

- Temperature control to optimize yield

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

-

Study on Antimicrobial Efficacy :

A recent study evaluated the compound's efficacy against multi-drug resistant bacterial strains, revealing potent activity comparable to existing treatments . -

Cancer Treatment Research :

In vivo studies involving animal models demonstrated significant tumor reduction when treated with this compound, supporting its role in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.